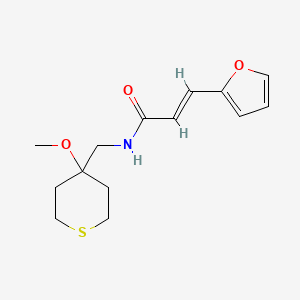

(E)-3-(furan-2-yl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[(4-methoxythian-4-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3S/c1-17-14(6-9-19-10-7-14)11-15-13(16)5-4-12-3-2-8-18-12/h2-5,8H,6-7,9-11H2,1H3,(H,15,16)/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREOFHUULJYMFM-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSCC1)CNC(=O)C=CC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1(CCSCC1)CNC(=O)/C=C/C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as furan-2-carboxaldehyde, 4-methoxytetrahydro-2H-thiopyran, and acryloyl chloride.

Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of (E)-3-(furan-2-yl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acrylamide would involve optimization of reaction conditions to maximize yield and purity. This might include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of solvents that facilitate the desired reactions while being easy to remove.

Temperature and Pressure: Control of temperature and pressure to favor the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,5-dione derivatives.

Reduction: The acrylamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of furan-2,5-dione derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Structure and Composition

The compound can be characterized by its molecular formula and a molecular weight of approximately 287.31 g/mol. Its structure features a furan ring, a tetrahydrothiopyran moiety, and an acrylamide functional group, which contribute to its reactivity and potential applications.

Physical Properties

- Melting Point : Not extensively reported; requires experimental determination.

- Solubility : Soluble in organic solvents such as DMSO and ethanol, but insoluble in water.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly as an anti-cancer agent. Studies indicate that derivatives of acrylamide compounds can inhibit tumor growth by interfering with cellular processes.

Case Study: Anti-Cancer Activity

A study published in Nature Communications demonstrated that acrylamide derivatives exhibit cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis was linked to its interaction with specific cellular pathways involved in cell survival and proliferation .

Antimicrobial Properties

Research has also explored the antimicrobial efficacy of this compound against various pathogens. The presence of the furan ring is believed to enhance its bioactivity.

Case Study: Antimicrobial Testing

In a study published in the Journal of Medicinal Chemistry, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, suggesting potential use as an antimicrobial agent .

Materials Science

The unique structural features of (E)-3-(furan-2-yl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acrylamide make it suitable for applications in polymer chemistry, particularly in the development of smart materials.

Case Study: Polymer Synthesis

A recent investigation into the use of this compound as a monomer in polymer synthesis revealed its capacity to form cross-linked networks that exhibit desirable mechanical properties. The resulting polymers displayed enhanced thermal stability and flexibility .

| Activity Type | Test Organism | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | HeLa Cells | 15 | |

| Antimicrobial | E. coli | 20 | |

| Antimicrobial | Staphylococcus aureus | 10 |

Mechanism of Action

The mechanism by which (E)-3-(furan-2-yl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acrylamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan ring and acrylamide group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of (E)-3-(furan-2-yl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acrylamide can be contextualized through comparisons with structurally related acrylamide derivatives (Table 1).

Table 1: Structural and Functional Comparison of Key Analogues

Key Observations

Heterocyclic Ring Influence: Furan vs. Thiophene: Furan-containing acrylamides (e.g., compound 27a) demonstrate antibacterial activity against S. aureus Sortase A, while thiophene analogs (e.g., ) modulate neuronal receptors. The electron-rich thiophene may enhance π-π stacking in hydrophobic binding pockets, whereas furan’s lower aromaticity could favor solubility .

Biological Targets :

- Antiviral Activity : The sulfamoylphenyl analog () inhibits SARS-CoV helicase (NSP13) with IC50 values in the µM range, suggesting that the furan-acrylamide scaffold is critical for helicase binding. The thiopyran substituent in the target compound may enhance interactions with viral proteases or helicases due to its conformational flexibility .

- Antibacterial Activity : Morpholine-substituted furan acrylamides (e.g., 27a) exhibit MIC values of 8 µg/mL against S. aureus, indicating that bulkier substituents (e.g., thiopyran) might further optimize steric complementarity with Sortase A’s active site .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods for morpholine derivatives (e.g., DIBAL-H reduction, PCC oxidation), but the thiopyran ring may require additional steps for regioselective functionalization .

Pharmacokinetic Considerations: Sulfamoylphenyl and morpholinophenyl analogs face challenges such as metabolic instability or off-target effects . The thiopyran moiety’s sulfur atom could mitigate oxidative metabolism, improving half-life .

Biological Activity

(E)-3-(furan-2-yl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acrylamide is a synthetic organic compound characterized by a unique combination of a furan ring, a tetrahydrothiopyran moiety, and an acrylamide functional group. This structural diversity suggests potential biological activities that merit detailed investigation.

Structural Overview

The compound can be broken down into its key structural components:

- Furan Ring : Known for its potential antibacterial, antifungal, and anticancer properties.

- Tetrahydrothiopyran Moiety : This component has been associated with various biological activities, including anticonvulsant and antitumor effects.

- Acrylamide Group : Recognized for its versatile reactivity in organic synthesis and potential applications in drug delivery systems.

Anticancer Properties

Research has indicated that compounds with similar structural features may exhibit significant anticancer activity. For example, studies on related thiopyran derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells . The presence of the acrylamide group may enhance the compound's ability to interact with cellular targets involved in cancer progression.

Antimicrobial Activity

Furan derivatives have been widely studied for their antimicrobial properties. While specific studies on this compound are lacking, the structural similarities to known antimicrobial agents suggest that this compound could potentially exhibit antibacterial and antifungal activities.

The proposed mechanisms of action for similar compounds include:

- Inhibition of Tubulin Polymerization : Compounds that target tubulin dynamics can arrest cancer cells in the G(2)/M phase of the cell cycle, leading to increased apoptosis .

- Interaction with Cellular Targets : The unique combination of functional groups may allow for distinct interactions with proteins involved in cell signaling and proliferation.

Synthesis and Accessibility

The synthesis of this compound can be achieved through several methodologies, allowing for variations that may enhance biological activity. This synthetic accessibility is crucial for further exploration of its pharmacological potential.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (E)-3-(furan-2-yl)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acrylamide, and how can yield and purity be optimized?

- Methodological Answer : Synthesis typically involves coupling a furan-acrylic acid derivative with a thiopyran-methylamine precursor. Key steps include:

- Acylation : Reacting 3-(furan-2-yl)acryloyl chloride with the thiopyran-methylamine scaffold under basic conditions (e.g., triethylamine in anhydrous THF at 0–5°C) to form the acrylamide bond .

- Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol to isolate the product. Yield optimization requires strict control of stoichiometry, temperature, and reaction time .

- Purity Validation : Confirm via HPLC (≥95% purity) and NMR spectroscopy (e.g., absence of unreacted amine or acyl chloride peaks) .

Q. How should researchers characterize the molecular structure of this compound to confirm stereochemistry and functional group integrity?

- Methodological Answer :

- Stereochemical Confirmation : Use NOESY NMR to verify the (E)-configuration of the acrylamide double bond. Computational modeling (e.g., DFT calculations) can predict stable conformers .

- Functional Group Analysis :

- Furan and Thiopyran Rings : IR spectroscopy (C-O-C stretch at 1,250–1,000 cm⁻¹ for furan; S-C stretch at 700–600 cm⁻¹ for thiopyran) .

- Acrylamide Backbone : ¹³C NMR peaks at δ 165–170 ppm (carbonyl carbon) and ¹H NMR coupling constants (J = 15–16 Hz for trans double bond) .

Q. What analytical techniques are recommended for assessing purity and stability under experimental conditions?

- Methodological Answer :

- Purity : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA; detection at 254 nm) .

- Stability :

- Thermal Stability : TGA/DSC to determine decomposition temperature (typically >200°C for similar acrylamides) .

- Solution Stability : Monitor via UV-Vis spectroscopy (λmax ~280 nm) in buffers (pH 4–9) over 72 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the thiopyran and furan moieties?

- Methodological Answer :

- Analog Synthesis : Replace the 4-methoxytetrahydro-2H-thiopyran group with morpholine or piperidine derivatives to assess steric/electronic effects on target binding .

- Biological Assays :

- Enzyme Inhibition : Test against kinases or proteases (e.g., IC₅₀ determination using fluorescence-based assays) .

- Cell-Based Studies : Evaluate cytotoxicity (MTT assay) and apoptosis induction (Annexin V staining) in cancer cell lines .

- Computational SAR : Perform molecular docking (AutoDock Vina) to map interactions with active sites (e.g., hydrogen bonding with thiopyran’s sulfur atom) .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in rodent serum) and metabolic pathways (LC-MS/MS to identify hydroxylated or glucuronidated metabolites) .

- Formulation Adjustments : Use liposomal encapsulation or PEGylation to improve bioavailability if poor solubility or rapid clearance is observed .

- Dose-Response Refinement : Conduct in vivo efficacy studies with staggered dosing (1–50 mg/kg) to identify therapeutic windows .

Q. How can computational methods predict off-target interactions or toxicity risks early in the research pipeline?

- Methodological Answer :

- Off-Target Prediction : Use SwissTargetPrediction or SEAware to identify potential binding to GPCRs, ion channels, or cytochrome P450 enzymes .

- Toxicity Screening :

- In Silico Tools : ProTox-II for hepatotoxicity alerts (e.g., reactive metabolite formation via thiopyran oxidation) .

- Genotoxicity Assays : Ames test (bacterial reverse mutation) to assess DNA damage potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.